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Compound of Interest

Compound Name: Sebaleic Acid-d19

Cat. No.: B1159041 Get Quote

Executive Summary
The C18:2-d19 standard refers to the highly deuterated isotopologue of Sebaleic Acid (cis-5,

cis-8-octadecadienoic acid), a positional isomer of Linoleic Acid unique to human sebum.[1]

Unlike the common Linoleic Acid-d4 (used for nutritional and plasma lipidomics), C18:2-d19

provides a massive mass shift (+19 Da), eliminating isotopic overlap in complex skin surface

lipid (SSL) matrices. This guide details the physicochemical specifications, handling protocols,

and mass spectrometry workflows for using C18:2-d19 in drug development and dermatological

research.

Part 1: Technical Specifications & Chemical Identity
Compound Identity
The d19 designation indicates that 19 hydrogen atoms have been replaced with deuterium (

H), resulting in a significant mass increase that separates the standard from both the
endogenous analyte and naturally occurring heavy isotopes (

C).[2]
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Parameter Specification

Common Name Sebaleic Acid-d19

Systematic Name 5(Z),8(Z)-Octadecadienoic Acid-d19

Chemical Formula

Molecular Weight 299.61 g/mol (vs. 280.45 g/mol for unlabeled)

Isotopic Purity 98 atom % D

Chemical Purity 98%

Physical State
Liquid (neat) or Solution (Ethanol/Methyl

Acetate)

Solubility

Ethanol (

50 mg/mL), DMSO, DMF, PBS (pH 7.2, < 100

g/mL)

CAS Number
N/A (Specific isotopologue often custom

synthesized)

Structural Distinction (Isomer Specificity)
Researchers must distinguish C18:2-d19 from Linoleic Acid standards. Using the wrong isomer

will lead to retention time shifts and inaccurate quantification due to different ionization

efficiencies and fragmentation patterns.

Sebaleic Acid (Target of d19):

5,8 positions.[1] Unique to sebaceous glands.

Linoleic Acid (Standard d4/d9):

9,12 positions. Dietary origin (essential fatty acid).

Part 2: Handling & Stability Protocols
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Storage and Stability
Polyunsaturated fatty acids (PUFAs) are highly susceptible to autoxidation (peroxidation), even

when deuterated. The d19 isotope effect provides slight kinetic stability against hydrogen

abstraction, but strict anaerobic handling is required.

Temperature: Store at -20°C (short-term) or -80°C (long-term > 6 months).

Atmosphere: Always purge vials with Argon or Nitrogen gas before resealing.

Container: Amber glass vials with Teflon-lined screw caps to prevent photochemical

degradation.

Solvent: Store in Ethanol or Methanol containing 0.01% BHT (Butylated Hydroxytoluene) as

an antioxidant if downstream MS allows.

Preparation of Working Standards
Stock Solution (1 mg/mL): Dissolve neat oil in LC-MS grade Ethanol. Purge with Argon.

Working Solution (10

g/mL): Dilute stock 1:100 in Methanol/Isopropanol (50:50).

Usage Rule: Discard working solutions after 3 freeze-thaw cycles.

Part 3: Experimental Methodology (LC-MS/MS & GC-
MS)
Workflow Visualization
The following diagram outlines the critical path for Sebum Lipidomics using C18:2-d19.
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Caption: Workflow for quantitative analysis of Sebaleic Acid using C18:2-d19 internal standard

correction.

Extraction Protocol (Sebum Focus)
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Since C18:2-d19 is primarily used for sebaceous lipids, the extraction must solubilize neutral

lipids (wax esters, triglycerides, free fatty acids).

Collection: Collect sebum using Sebutape® or pre-cleaned cotton swabs.

Spiking: Add 10

L of C18:2-d19 (10

g/mL) directly to the tape/swab in the glass vial before solvent addition. This corrects for
extraction efficiency.

Solvent Addition: Add 1 mL Chloroform:Methanol (2:1 v/v).

Extraction: Vortex for 30s, sonicate for 10 min at 4°C.

Phase Separation: Add 200

L 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 min.

Recovery: Collect lower organic phase. Evaporate to dryness under Nitrogen. Reconstitute

in 100

L Methanol.

Mass Spectrometry Parameters
The massive +19 Da shift allows for clean separation from biological noise.

Option A: LC-MS/MS (Negative Mode)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m).

Mobile Phase:

A: Acetonitrile:Water (60:40) + 10mM Ammonium Acetate.

B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Acetate.
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Transitions (MRM):

Analyte (Sebaleic C18:2): 279.2

279.2 (SIM) or specific fragment.

Standard (C18:2-d19): 298.3

298.3 (SIM) or 298.3

fragment.

Note: Due to the high D count, the carboxyl loss transition is often used.

Option B: GC-MS (FAME Derivatization)
For GC-MS, the fatty acid must be methylated (Fatty Acid Methyl Ester - FAME).

Derivatization: Treat dried extract with BF

-Methanol (14%) at 60°C for 30 min.

Standard Shift: The methyl ester of C18:2-d19 will have MW ~313.6.

Column: High-polarity column (e.g., DB-23 or CP-Sil 88) is required to separate the 5,8-

isomer (Sebaleic) from the 9,12-isomer (Linoleic).

Part 4: Data Analysis & Troubleshooting
Isotopic Overlap Correction
With a +19 Da shift, C18:2-d19 has zero isotopic overlap with the M+0, M+1, or M+2 peaks of

endogenous C18:2. This makes it superior to d4 standards where M+4 overlap can occur at

high concentrations.

Common Pitfalls
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Issue Root Cause Solution

Signal Loss Protium-Deuterium Exchange

Avoid acidic aqueous

conditions for prolonged

periods.

Peak Tailing Column Overloading

Dilute sample; check column

pH limits (Fatty acids require

pH > 7 or low pH for

protonation).

Isomer Co-elution Inadequate Chromatography

Use a specialized FAME

column (GC) or extend

gradient (LC) to separate 5,8-

18:2 from 9,12-18:2.

"d19" Confusion Wrong Standard Purchased
Verify if you need Sebaleic-d19

(C18) or Decanoic-d19 (C10).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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